molecular formula C13H17NO2 B6265990 methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate CAS No. 1893599-16-0

methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate

Cat. No.: B6265990
CAS No.: 1893599-16-0
M. Wt: 219.28 g/mol
InChI Key: ZEKAIPQEZFPFHN-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate (CAS# 1893599-16-0) is a high-purity chemical compound supplied for research purposes. This ester derivative of the tetrahydroisoquinoline (THIQ) scaffold has a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, featured in a wide array of biologically active alkaloids and synthetic compounds . This scaffold is known for its significance in central nervous system (CNS) drug discovery, particularly as a key structural motif in the development of orexin receptor antagonists . The orexin system, comprising OX1 and OX2 receptors, is a validated target for treating conditions such as addiction and sleep disorders, with selective OX1 antagonism showing promise in attenuating addictive behaviors . Researchers can utilize this compound as a versatile synthetic building block for constructing complex nitrogen-containing heterocycles. It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the intramolecular α-arylation of esters, which is an efficient method for building the tetrahydroisoquinoline ring system . Beyond orexin research, the tetrahydroisoquinoline scaffold is found in compounds with diverse biological activities, including dopamine receptor modulation, neuroprotective effects, and potential applications in Alzheimer's disease research . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

1893599-16-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-5,11,14H,6-9H2,1H3

InChI Key

ZEKAIPQEZFPFHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CNCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Key Limitations of Early Methods:

  • Low Yields : Polymerization of intermediates reduced isolated yields.

  • Storage Challenges : Light-sensitive reagents like acryloyl chloride necessitated stringent handling.

  • Cost Inefficiency : Beta-propiolactone’s expense made large-scale synthesis impractical.

Improved Condensation Method Using Methyl 3-Chloropropionate

The most significant advancement in synthesizing methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is documented in WO2018193463A1 , which replaces acryloyl chloride with methyl 3-chloropropionate. This method involves a mild condensation reaction between tetrahydroisoquinoline derivatives and methyl 3-chloropropionate under basic conditions.

Reaction Conditions and Optimization:

  • Reagents : Tetrahydroisoquinoline (e.g., tetrahydropapaverine), methyl 3-chloropropionate.

  • Base : Potassium carbonate or triethylamine.

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Temperature : 50–80°C for 6–12 hours.

  • Yield : 70–85% after crystallization.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the tetrahydroisoquinoline’s amine attacks the electrophilic carbon of methyl 3-chloropropionate. The use of DMF enhances solubility, while potassium carbonate neutralizes HCl byproducts, driving the reaction to completion.

Purification and Salt Formation:

The crude product is purified via acid-base extraction, often converted to a dioxalate salt for crystallization. Recrystallization from dimethylformamide-acetone mixtures yields >99% purity.

Comparative Analysis of Synthetic Routes

The table below contrasts the traditional, improved, and theoretical methods:

Method Reagents Yield Purity Scalability
Acryloyl ChlorideAcryloyl chloride, triethylamine40–50%85–90%Low
Beta-PropiolactoneBeta-propiolactone, 1,5-pentanediol50–60%80–85%Moderate
Methyl 3-ChloropropionateMethyl 3-chloropropionate, K₂CO₃70–85%>99%High
Suzuki Coupling2-Ethoxyvinyl boronate, Pd(PPh₃)₄N/AN/AExperimental

Key Takeaways :

  • The methyl 3-chloropropionate method outperforms predecessors in yield and purity.

  • Transition-metal-catalyzed methods remain exploratory but offer potential for diversification.

Optimization and Scale-Up Considerations

Solvent Selection:

  • DMF vs. Acetone : DMF provides higher reaction rates but complicates recycling. Acetone offers greener profiles but may require longer reaction times.

Temperature Control:

  • Maintaining 60–70°C minimizes side reactions while ensuring complete conversion.

Industrial Implementation:

  • Continuous flow systems could enhance throughput for condensation reactions.

  • In-situ HCl removal (e.g., scavengers) improves reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetrahydroisoquinoline derivatives can undergo oxidation reactions to form isoquinoline derivatives.

    Reduction: Reduction of the ester group in methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is studied for its neuroprotective properties . Research indicates that derivatives of tetrahydroisoquinoline may play a role in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to their ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

  • A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroisoquinoline derivatives for their neuroprotective effects. This compound showed promising results in reducing oxidative stress in neuronal cells.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be a valuable building block in organic synthesis processes.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to isoquinoline derivativesKMnO4_4, CrO3_3
ReductionYields corresponding alcoholsLiAlH4_4, NaBH4_4
SubstitutionForms various substituted derivativesAmines or alcohols

Pharmaceutical Industry

In the pharmaceutical sector, this compound is investigated for its potential as a drug candidate. Its structural properties suggest possible interactions with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .

Case Study: Drug Development

  • A patent (WO2015092634A1) discusses compounds related to tetrahydroisoquinoline as selective estrogen receptor antagonists. This compound could be explored for similar applications in targeting estrogen receptor-related diseases such as breast cancer .

Mechanism of Action

The exact mechanism of action of methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is not well-documented. tetrahydroisoquinoline derivatives are known to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions can modulate neurotransmitter levels and signaling pathways, leading to their potential neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 3-(1-([1,1'-Biphenyl]-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propanoate (Compound 2D)

  • Structural Differences: Compound 2D differs by the substitution of a biphenyl group at the 1-position of the tetrahydroisoquinoline ring, compared to the unsubstituted tetrahydroisoquinoline in the target compound.
  • Synthesis: Compound 2D was synthesized via a nucleophilic substitution reaction using 1-([1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydroisoquinoline and methyl acrylate, yielding 16% after 24 hours . The biphenyl substituent likely introduces steric hindrance, reducing reaction efficiency compared to simpler analogs.
  • Physicochemical Properties : The biphenyl group increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

General Trends in Tetrahydroisoquinoline Derivatives

  • Substituent Position and Activity :
    • N-alkyl/Aryl Substitution : Compounds with aromatic substitutions (e.g., biphenyl in 2D) often exhibit enhanced binding to hydrophobic pockets in biological targets, such as G-protein-coupled receptors.
    • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves stability against hydrolysis compared to carboxylic acid analogs, which may be advantageous for prodrug design.

Comparative Data Table

Property Methyl 3-(1,2,3,4-Tetrahydroisoquinolin-4-yl)propanoate Compound 2D
Molecular Formula C₁₃H₁₇NO₂ C₂₅H₂₅NO₂
Key Substituent Unsubstituted tetrahydroisoquinoline 1-([1,1'-Biphenyl]-4-yl) substitution
Synthetic Yield Not reported in available literature 16%
Potential Applications Neuroprotective agents, enzyme inhibitors Kinase inhibitors, receptor ligands

Research Findings and Limitations

  • However, analogs like Compound 2D suggest that steric and electronic factors significantly influence reaction yields.
  • Gaps in Literature : Comparative pharmacokinetic or toxicity data for these compounds are absent, highlighting the need for further studies.

Biological Activity

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is a compound derived from tetrahydroisoquinoline, a class recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1893599-16-0
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with neurotransmitter systems. Tetrahydroisoquinoline derivatives are known to modulate neurotransmitter levels and signaling pathways by interacting with various receptors and enzymes involved in neurotransmitter metabolism. This interaction may lead to neuroprotective effects and potential therapeutic applications in neurodegenerative disorders .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives. These compounds have shown promise in protecting neurons from damage caused by oxidative stress and excitotoxicity. Studies indicate that this compound may exert similar effects due to its structural similarities with other neuroprotective agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Methyl 1,2,3,4-tetrahydroisoquinolineNeuroprotectiveKnown for its protective effects on neuronal cells.
Methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinolineAntitussiveComparable activity to codeine in specific studies.
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoateUnder investigationPotentially similar activity due to structural resemblance.

Case Studies and Research Findings

Recent studies have explored the biological potential of tetrahydroisoquinoline derivatives:

  • Neuroprotection in Animal Models : In vivo studies have shown that certain tetrahydroisoquinoline derivatives can significantly reduce neuronal death in models of neurodegeneration induced by toxins or age-related factors .
  • Antitussive Efficacy : Research indicates that some tetrahydroisoquinoline compounds exhibit antitussive effects comparable to codeine when tested in animal models . This suggests that this compound may also possess similar properties.
  • Synthetic Pathways and Applications : The synthesis of this compound is typically achieved through methods such as the Pictet-Spengler reaction or Bischler-Napieralski reaction. These synthetic routes contribute to its availability for further pharmacological testing and development .

Q & A

Q. What are the optimal synthetic routes for methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of tetrahydroisoquinoline precursors coupled with esterification. For example, analogous compounds (e.g., tetrahydroisoquinolinone derivatives) are synthesized via Pictet-Spengler reactions or reductive amination, followed by esterification with methyl propanoate derivatives. Key variables include:
  • Catalysts : Acidic (e.g., HCl) or basic conditions for cyclization .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Purification : Column chromatography or recrystallization to isolate high-purity products (>95%) .
    Yield optimization requires balancing reaction time (e.g., reflux for 12–24 hours) and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydroisoquinoline scaffold and ester linkage. For example, the methyl ester group appears as a singlet at ~3.6 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanisms involved in synthesizing this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states and energy barriers for cyclization steps. For example, DFT can predict regioselectivity in tetrahydroisoquinoline formation .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes), guiding functionalization strategies .
    Cross-validation with experimental IR and NMR data ensures computational accuracy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancer) to clarify potency variations .
  • Control Experiments : Test metabolites or degradation products (e.g., hydrolyzed esters) to rule out off-target effects .
  • Systematic Reviews : Meta-analyses of published data identify confounding factors (e.g., assay type, cell viability protocols) .

Q. How does stereochemistry at the tetrahydroisoquinoline ring influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Chiral Chromatography : Separate enantiomers using amylose-based columns .
  • SAR Studies : Compare enantiomers in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., pharmacokinetics in rodent models) .
  • Crystallography : Correlate absolute configuration with activity; e.g., (R)-enantiomers may exhibit higher affinity for serotonin receptors .

Methodological Frameworks for Research Design

Q. How can researchers integrate theoretical frameworks into SAR studies of this compound?

  • Methodological Answer :
  • Ligand-Based Design : Use pharmacophore modeling to identify critical functional groups (e.g., ester carbonyl as a hydrogen bond acceptor) .
  • Structure-Based Design : Dock the compound into crystal structures of target proteins (e.g., kinases) to optimize interactions .
  • Kinetic Analysis : Apply Michaelis-Menten models to enzyme inhibition data to distinguish competitive vs. non-competitive mechanisms .

Q. What experimental designs mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Quality by Design (QbD) : Statistical tools (e.g., factorial design) optimize parameters like temperature and catalyst loading .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., ester hydrolysis) .

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